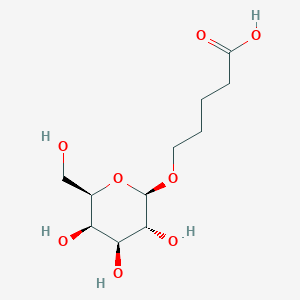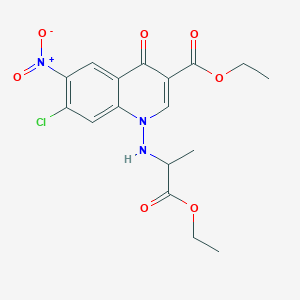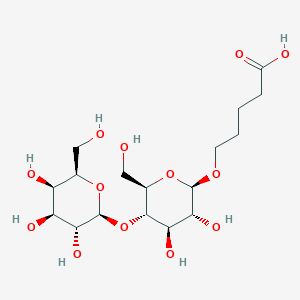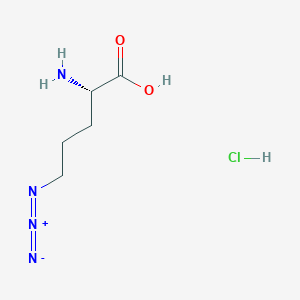
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid (5-GPO), also known as 5-O-beta-D-galactopyranosyl-L-pentanoic acid, is a natural product found in some plant species. It is an important intermediate in the biosynthesis of many other compounds, including galactolipids, galactosylceramides, and galactosylglycerols. 5-GPO is an important compound in the field of biochemistry, as it is involved in many biochemical and physiological processes.
Mécanisme D'action
5-GPO is known to interact with various proteins, enzymes, and other molecules in the body. It has been found to interact with proteins involved in cell signaling pathways, which can affect the expression of genes in cells. It has also been found to interact with enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols.
Biochemical and Physiological Effects
5-GPO has been found to have a variety of biochemical and physiological effects. It has been found to affect the expression of genes in cells, as well as the activity of enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols. It has also been found to affect the structure and function of proteins, as well as the activity of other molecules in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-GPO has several advantages and limitations for lab experiments. One advantage of using 5-GPO in experiments is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. A limitation of using 5-GPO in experiments is that it can be toxic in high concentrations, and should be handled with caution.
Orientations Futures
There are many potential future directions for research involving 5-GPO. One potential area of research is to further explore the biochemical and physiological effects of 5-GPO on cells, proteins, and other molecules in the body. Additionally, further research could be done to explore the potential therapeutic applications of 5-GPO, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to explore the potential uses of 5-GPO in the synthesis of other compounds, such as galactolipids, galactosylceramides, and galactosylglycerols.
Méthodes De Synthèse
5-GPO can be synthesized through a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of glucose and pentanoic acid, resulting in 5-GPO. Chemical synthesis involves the use of chemical reagents to react glucose and pentanoic acid, resulting in 5-GPO.
Applications De Recherche Scientifique
5-GPO has been studied extensively in scientific research, and has been found to have a variety of applications. It has been used in the study of cancer and other diseases, as well as in the study of cell signaling pathways. It has also been used to study the structure and function of proteins, and to study the effects of different drugs on the body.
Propriétés
IUPAC Name |
5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8+,9+,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-JZFGAJAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)




